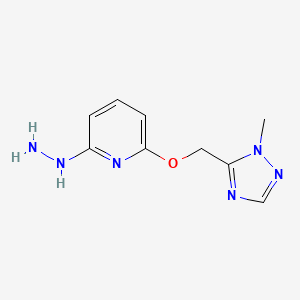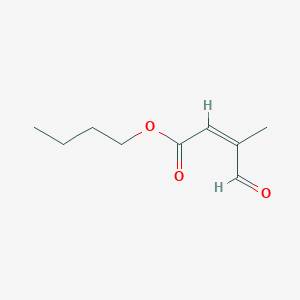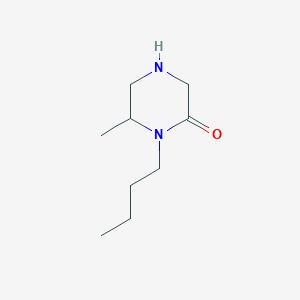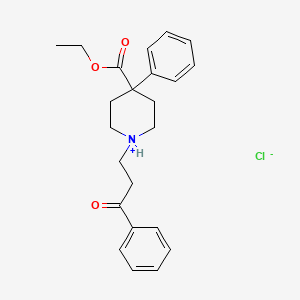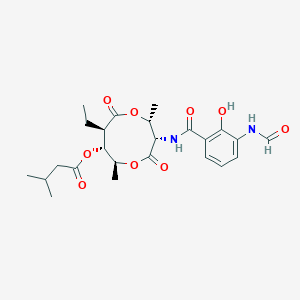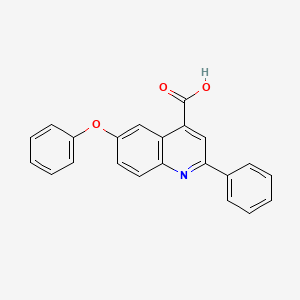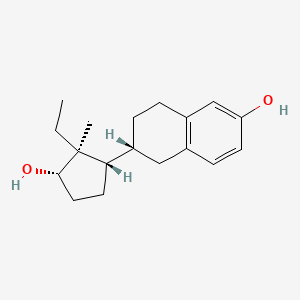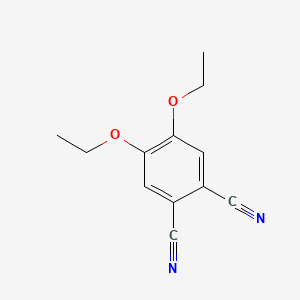![molecular formula C9H10N2O5S B13755835 N-[(o-Nitrophenyl)thio]-L-serine CAS No. 7685-69-0](/img/structure/B13755835.png)
N-[(o-Nitrophenyl)thio]-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(o-Nitrophenyl)thio]-L-serine is a compound characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(o-Nitrophenyl)thio]-L-serine typically involves the reaction of L-serine with o-nitrophenylthiol under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the thioether bond between the o-nitrophenyl group and the serine molecule . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require the presence of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(o-Nitrophenyl)thio]-L-serine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-[(o-Nitrophenyl)thio]-L-serine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(o-Nitrophenyl)thio]-L-serine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioether linkage may facilitate binding to proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(o-Nitrophenyl)thio]-L-threonine: Similar in structure but with a threonine backbone instead of serine.
Thioglycosides: Compounds with a thioether linkage to a sugar moiety, used in carbohydrate chemistry.
Thioacetamides: Compounds with a thioether linkage to an acetamide group, used in medicinal chemistry.
Uniqueness
N-[(o-Nitrophenyl)thio]-L-serine is unique due to its specific combination of a nitrophenyl group and an L-serine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
7685-69-0 |
|---|---|
Molecular Formula |
C9H10N2O5S |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C9H10N2O5S/c12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h1-4,6,10,12H,5H2,(H,13,14)/t6-/m0/s1 |
InChI Key |
RMZDLHKFENWOGO-LURJTMIESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CO)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


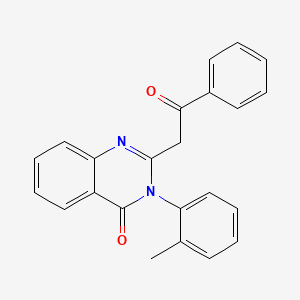
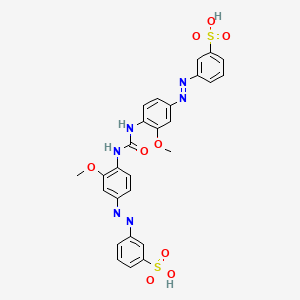
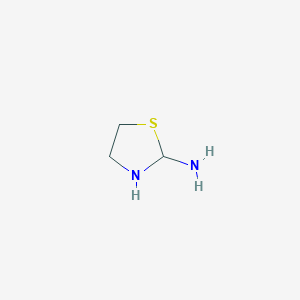
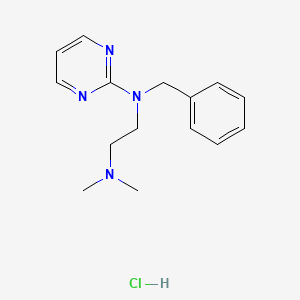
![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
